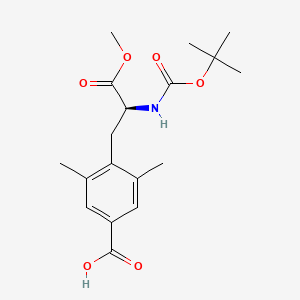
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID typically involves multi-step organic reactions. A common approach might include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Substitution Reactions: Introduction of the dimethyl groups on the benzoic acid ring through Friedel-Crafts alkylation.
Deprotection: Removal of the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Protein Binding: Potential to bind to proteins and affect their function.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Polymer Synthesis: As a monomer or additive in polymer production.
Mechanism of Action
The mechanism of action for (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid-like structures.
Uniqueness
Functional Group Diversity: The combination of tert-butoxycarbonyl, methoxycarbonyl, and dimethyl groups provides unique reactivity and properties.
Chirality: The (S)-configuration adds a level of stereochemical complexity, which can be crucial for biological activity.
This structure should give you a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases would be necessary.
Properties
CAS No. |
623950-04-9 |
|---|---|
Molecular Formula |
C18H25NO6 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C18H25NO6/c1-10-7-12(15(20)21)8-11(2)13(10)9-14(16(22)24-6)19-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
InChI Key |
ZQOBDOPIBFQYCZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















